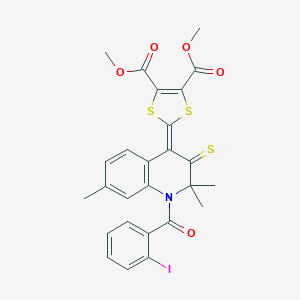
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further linked to a 2-methyl-3,5-dinitrobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety or the phenyl ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the quinoxaline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or quinoxaline rings .
Scientific Research Applications
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the nitro groups can undergo bioreduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
2-Methyl-3,5-dinitrobenzoate: Shares the nitrobenzoate moiety but lacks the quinoxaline group.
Phenyl 2-methyl-3,5-dinitrobenzoate: Similar structure but without the quinoxaline moiety
Uniqueness
4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C22H14N4O6 |
|---|---|
Molecular Weight |
430.4g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H14N4O6/c1-13-17(10-15(25(28)29)11-21(13)26(30)31)22(27)32-16-8-6-14(7-9-16)20-12-23-18-4-2-3-5-19(18)24-20/h2-12H,1H3 |
InChI Key |
GSBPZCLTUSQBEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B413544.png)
![5-acetyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413545.png)

![2-(4-ethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413549.png)
![4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
![Diethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413551.png)

![Tetramethyl 6'-(4-fluorobenzoyl)-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413555.png)
![6-ethoxy-4,4-dimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413557.png)
![5-(4-fluorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413559.png)

![tetramethyl 6'-(3-fluorobenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B413561.png)
![5'-(4-Chlorophenyl)-3'-(3-nitrophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B413562.png)
